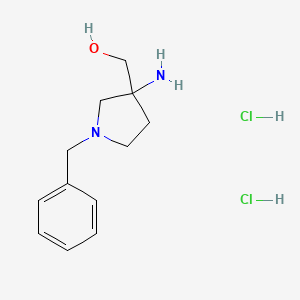![molecular formula C14H25NO3 B6605450 tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate CAS No. 2408975-11-9](/img/structure/B6605450.png)
tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate (TBHSC) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate is a reversible inhibitor of hCAII and hCAIX, and it works by binding to the active site of the enzymes and preventing them from catalyzing the reaction between carbon dioxide and water. This inhibition of the enzyme activity results in a decrease in the production of bicarbonate and an increase in the production of protons, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of hCAII and hCAIX by tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an anti-inflammatory effect, as well as an effect on the regulation of pH homeostasis. Additionally, tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has been shown to have an effect on the regulation of cell proliferation and apoptosis, as well as an effect on the regulation of the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is a reversible inhibitor of hCAII and hCAIX, which allows for the study of the structure-activity relationships of hCAII and hCAIX inhibitors. However, there are also some limitations to using tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate in lab experiments. It is not very soluble in organic solvents, and it is not very selective for hCAII and hCAIX, which can lead to unwanted side effects.
Direcciones Futuras
There are a number of potential future directions for the use of tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate. One potential direction is to use tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate as a therapeutic agent for the treatment of diseases such as cancer, inflammation, and metabolic disorders. Additionally, tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate could be used to study the structure-activity relationships of other enzymes, such as carbonic anhydrases from other species. Finally, tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate could be used to develop novel inhibitors of hCAII and hCAIX with improved selectivity and potency.
Métodos De Síntesis
Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl carbamate with 2-(hydroxymethyl)spiro[3.4]octan-2-ol in an aqueous solution of sodium hydroxide. This reaction produces an intermediate product, 2-(hydroxymethyl)-N-tert-butylcarbamate, which is then hydrolyzed in the second step to yield tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has been used in a variety of scientific research applications, including as an inhibitor of human carbonic anhydrase II (hCAII) and as an inhibitor of human carbonic anhydrase IX (hCAIX). It has also been used as a model compound for studying the structure-activity relationships of hCAII and hCAIX inhibitors.
Propiedades
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKMRJZDNUWUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)

![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)




![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)

